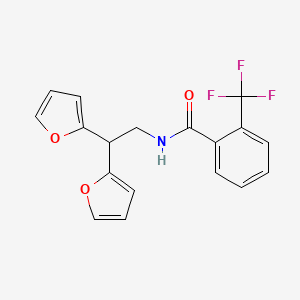

N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the ortho position of the benzoyl ring and a di(furan-2-yl)ethyl substituent on the amide nitrogen.

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3/c19-18(20,21)14-6-2-1-5-12(14)17(23)22-11-13(15-7-3-9-24-15)16-8-4-10-25-16/h1-10,13H,11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECKSQPHJPKJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the di(furan-2-yl)ethyl intermediate: This can be achieved through the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.

Coupling with 2-(trifluoromethyl)benzoic acid: The intermediate is then coupled with 2-(trifluoromethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The benzamide group can be reduced to form amines or other reduced products.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan rings could yield furanones, while reduction of the benzamide group could yield amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Possible applications in drug discovery and development, particularly for targeting specific molecular pathways.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The trifluoromethyl group could enhance its binding affinity or stability, while the furan rings might facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Benzamides

Example : N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

- Structure : Contains two fluorinated aromatic rings (one benzoyl and one aniline-derived), with three fluorine atoms in total.

- Synthesis : High-yield (88%) condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline.

- Crystal Structure : Aromatic rings are nearly coplanar (interplanar angle 0.5°), with amide planes tilted ~23° due to hydrogen bonding. Strong amide···amide interactions and C–H···F/O contacts stabilize the lattice.

- Key Differences: The trifluoromethyl group in the target compound introduces greater steric bulk and electron-withdrawing effects compared to Fo23’s fluorine atoms.

Trifluoromethyl-Substituted Benzamides

Example : N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide

- Structure : Shares the 2-(trifluoromethyl)benzoyl core but substitutes the di(furan-2-yl)ethyl group with a hydroxymethyl moiety.

- Synthesis : Prepared via hydroxymethylation of 2-(trifluoromethyl)benzamide, achieving 66.6% yield and 98.5% purity.

- Applications : Intermediate for pesticidal amides.

Heterocyclic Substituent-Containing Benzamides

Example : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Features a 3,4-dimethoxyphenethyl group instead of di(furan-2-yl)ethyl.

- Synthesis : Reacts benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield).

- Key Differences : The methoxy groups in Rip-B enhance electron density on the aromatic ring, contrasting with the electron-rich furan rings in the target compound. This difference may affect solubility and interaction with biological targets.

Physicochemical and Crystallographic Insights

Electronic Effects

- Furan Rings : Electron-rich oxygen atoms in furan may participate in hydrogen bonding or coordinate with metals, similar to N,O-bidentate directing groups in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Steric and Conformational Effects

- For comparison, Fo23’s compact fluorinated structure allows coplanar aromatic rings and tight hydrogen-bonded networks .

Hydrogen Bonding and Crystal Packing

- Fluorinated benzamides like Fo23 exhibit 1D amide···amide hydrogen bonds and C–H···F interactions . The target compound’s furan oxygen atoms may form additional C–H···O or lone-pair interactions, altering supramolecular assembly.

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound characterized by its unique structural features, including a trifluoromethyl group and a di(furan-2-yl)ethyl side chain. This compound has garnered attention for its potential biological activities, particularly in drug discovery and biochemical studies. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide is . The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan rings may facilitate interactions with biological targets.

The biological activity of N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide is hypothesized to involve interactions with specific proteins or enzymes. The trifluoromethyl group likely enhances binding affinity, while the furan moieties may engage in π-π stacking interactions with aromatic residues in proteins.

Antimicrobial Activity

Research has indicated that compounds containing furan derivatives exhibit significant antibacterial properties. For instance, derivatives similar to N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide have shown effectiveness against various bacterial strains, including Escherichia coli and Proteus vulgaris .

Antitumor Activity

In vitro studies suggest that compounds with similar structural motifs can inhibit tumor cell proliferation. A study on related benzamides demonstrated their potential as anticancer agents by targeting specific pathways involved in cell growth regulation .

Data Table: Biological Activity Summary

| Biological Activity | Target Organisms/Cells | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antibacterial | Escherichia coli | MIC: 64 µg/mL | |

| Antitumor | Various cancer cell lines | IC50: 900 nM |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of furan derivatives against E. coli. The results indicated that certain modifications to the furan ring significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could be explored further for N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide .

- Antitumor Effects : In another case study focusing on benzamide derivatives, N-(substituted phenyl)benzamides were shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism. The study concluded that such compounds could serve as leads for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.